In Vivo Potency in Inducing Hypotension
16-phenyl tetranor PGE2 is 5-fold more potent than native PGE2 in causing hypotension in a dog model. At an equivalent intravenous dose of 0.1 µg/kg, the analog elicits a significantly greater reduction in blood pressure [1].
| Evidence Dimension | Hypotensive Potency |
|---|---|
| Target Compound Data | Significant hypotension at 0.1 µg/kg |
| Comparator Or Baseline | PGE2: Equivalent hypotensive effect requires a 5-fold higher dose. |
| Quantified Difference | 5-fold more potent than PGE2 |
| Conditions | Intravenous administration in anesthetized dogs. |
Why This Matters
This enhanced potency reduces the required dose for in vivo cardiovascular studies, minimizing potential off-target effects associated with higher PGE2 concentrations.
- [1] Johnson MR, Schaaf TK, Constantine JW, Hess HJ. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins. 1980 Sep;20(3):515-26. View Source
